molecular formula C16H14ClF3N4O2S B10944603 3-chloro-N-(3-methoxypropyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(3-methoxypropyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10944603
M. Wt: 418.8 g/mol
InChI Key: KLIZYYCSBUOGNW-UHFFFAOYSA-N
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Description

3-CHLORO-N~2~-(3-METHOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N~2~-(3-METHOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the thienyl group: This can be done via a Suzuki coupling reaction using a thienyl boronic acid derivative.

    Incorporation of the methoxypropyl group: This step typically involves alkylation reactions using methoxypropyl halides.

    Chlorination: The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N~2~-(3-METHOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxypropyl positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-CHLORO-N~2~-(3-METHOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 3-CHLORO-N~2~-(3-METHOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-CHLORO-3-METHOXYPHENYL)-N-(3-METHOXYPHENYL)PROPANAMIDE
  • N-BENZYL-3-(2-CHLORO-3-METHOXYPHENYL)PROPANAMIDE
  • 3-(2-CHLORO-3-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-2-PROPENAMIDE

Uniqueness

3-CHLORO-N~2~-(3-METHOXYPROPYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its trifluoromethyl group, which imparts unique electronic properties, and its thienyl group, which enhances its potential interactions with biological targets. These features make it distinct from other similar compounds and contribute to its diverse applications in scientific research.

Properties

Molecular Formula

C16H14ClF3N4O2S

Molecular Weight

418.8 g/mol

IUPAC Name

3-chloro-N-(3-methoxypropyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H14ClF3N4O2S/c1-26-6-3-5-21-15(25)13-12(17)14-22-9(10-4-2-7-27-10)8-11(16(18,19)20)24(14)23-13/h2,4,7-8H,3,5-6H2,1H3,(H,21,25)

InChI Key

KLIZYYCSBUOGNW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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